molecular formula C6H3Cl2N3O2S B2668322 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1934417-86-3

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B2668322
CAS No.: 1934417-86-3
M. Wt: 252.07
InChI Key: DZUYDNXBKGPLJW-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom. This compound is notable for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride

    Oxidizing Agents: Dess–Martin periodinane, manganese (IV) oxide

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it has been identified as a moderate inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is unique due to its specific combination of a sulfonyl chloride group and a chlorinated pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct reactivity and potential for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUYDNXBKGPLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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